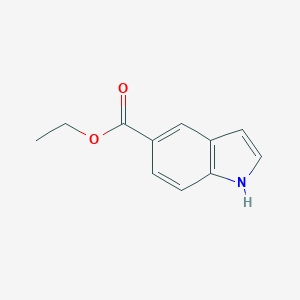
Ethyl indole-5-carboxylate
Cat. No. B555149
Key on ui cas rn:
32996-16-0
M. Wt: 189,22 g/mole
InChI Key: PDXPRWCJESNIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05242925
Procedure details


A mixture of 2.18 g of 3-(4-aminobutyl)-5-ethoxycarbonylindole [obtainable from 5-ethoxycarbonylindole by reaction with 4-chlorobutyryl chloride, reduction of the product to give 3-(4-chlorobutyl)-5-ethoxycarbonylindole and conversion into 3(4-phthalimidobutyl)-5-ethoxycarbonylindole] and one equivalent of 6-N,N-bis(2-chloroethyl)amino)-1,4-benzodioxane ("B") in 40 ml of acetone and 40 ml of water is boiled for 24 hours and worked up in the conventional manner. 6-[4-(4-(5-ethoxycarbonylindol-3-yl)butyl)piperazino]-1,4-benzodioxane is obtained.


Name
3-(4-aminobutyl)-5-ethoxycarbonylindole
Quantity
2.18 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=2)[NH:8][CH:7]=1.[CH2:20]([O:22][C:23]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)NC=C2)=[O:24])[CH3:21].[Cl:34][CH2:35][CH2:36][CH2:37][C:38](Cl)=[O:39]>CC(C)=O.O>[Cl:34][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=2)[NH:8][CH:7]=1.[C:23]1(=[O:24])[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=3)[NH:8][CH:7]=2)[C:38](=[O:39])[C:33]2=[CH:32][CH:31]=[CH:27][CH:26]=[C:25]12.[O:22]1[C:37]2[CH:36]=[CH:35][CH:2]=[CH:3][C:38]=2[O:39][CH2:21][CH2:20]1
|
Inputs


Step One
Step Two
|
Name
|
3-(4-aminobutyl)-5-ethoxycarbonylindole
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCC1=CNC2=CC=C(C=C12)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=C2C=CNC2=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCCC1=CNC2=CC=C(C=C12)C(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=2C(C(N1CCCCC1=CNC3=CC=C(C=C13)C(=O)OCC)=O)=CC=CC2)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCOC2=C1C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
